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molecular formula C11H12FN B8397366 2-(5-Fluoro-2-methylphenyl)-2-methylpropionitrile

2-(5-Fluoro-2-methylphenyl)-2-methylpropionitrile

Cat. No. B8397366
M. Wt: 177.22 g/mol
InChI Key: IEFAQDLMDRYGDV-UHFFFAOYSA-N
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Patent
US07129270B2

Procedure details

5.25 g of (5-fluoro-2-methylphenyl)acetonitrile and 5.25 ml of methyl iodide are dissolved in 70 ml of dimethylformamide and mixed with 2.7 g of sodium hydride (80%) for 2.5 hours while being cooled with ice. After 3 hours at 0° C. and 16 hours at room temperature, it is mixed with ice water and ethyl acetate, acidified with 1 M hydrochloric acid, and the ethyl acetate phase is washed with water, dried (Na2SO4) and concentrated by evaporation. 6.1 g of 2-(5-fluoro-2-methylphenyl)-2-methylpropionitrile is obtained as an oil.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH2:8][C:9]#N)[CH:7]=1.[CH3:12]I.[H-].[Na+].Cl.C[N:18]([CH3:21])C=O>C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([C:8]([CH3:12])([CH3:9])[C:21]#[N:18])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)CC#N)C
Name
Quantity
5.25 mL
Type
reactant
Smiles
CI
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
WASH
Type
WASH
Details
the ethyl acetate phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(C#N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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